槲皮素-3-龙胆双糖苷

描述

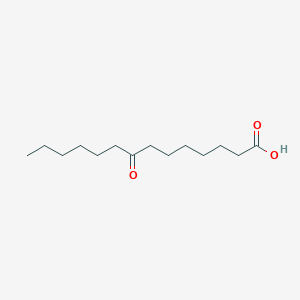

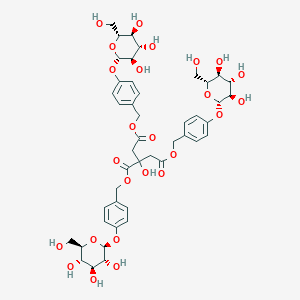

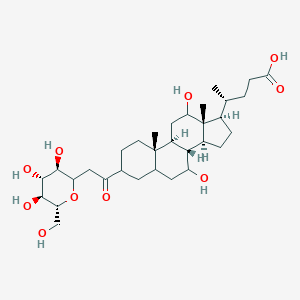

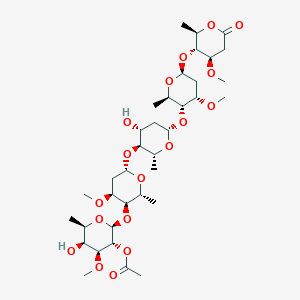

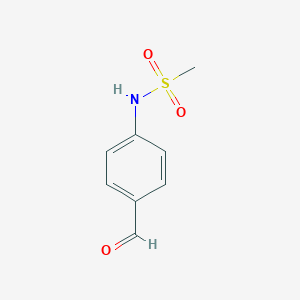

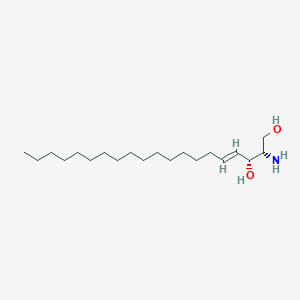

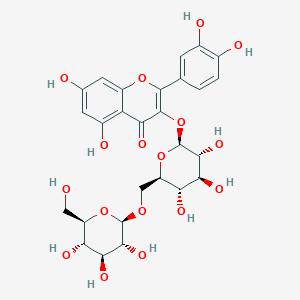

槲皮素3-龙胆二糖苷是一种黄酮类O-二糖苷,是存在于多种植物中的植物化学物质。它是槲皮素(一种著名的黄酮类化合物)的衍生物,其特征在于在槲皮素分子第三位连接了一个龙胆二糖基团。 该化合物以其多样的生物活性及其潜在的健康益处而闻名,使其成为各个科学领域的关注对象 .

科学研究应用

作用机制

槲皮素3-龙胆二糖苷通过各种分子靶点和途径发挥作用:

抗氧化活性: 它清除自由基并通过捐献氢原子或电子来减少氧化应激。

抗炎活性: 它抑制促炎细胞因子和酶(如环氧合酶和脂氧合酶)的产生。

生化分析

Biochemical Properties

Quercetin 3-gentiobioside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with aldose reductase, an enzyme involved in the polyol pathway. Quercetin 3-gentiobioside inhibits aldose reductase, thereby reducing the formation of advanced glycation end-products (AGEs) which are implicated in diabetic complications . Additionally, it interacts with glycosyltransferases, which are responsible for its glycosylation, enhancing its solubility and stability .

Cellular Effects

Quercetin 3-gentiobioside exerts various effects on different cell types and cellular processes. It has been shown to inhibit the replication of SARS-CoV-2 in Vero E6 and Caco-2 cells, demonstrating its antiviral properties . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, quercetin 3-gentiobioside has been found to modulate the expression of genes involved in oxidative stress and inflammation, thereby protecting cells from damage .

Molecular Mechanism

The molecular mechanism of quercetin 3-gentiobioside involves several pathways. It binds to aldose reductase, inhibiting its activity and preventing the formation of AGEs . Additionally, it interacts with glycosyltransferases, facilitating its glycosylation and enhancing its biological activity . Quercetin 3-gentiobioside also affects mitochondrial function by modulating the electron transport chain and oxidative phosphorylation, leading to changes in ATP production and redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quercetin 3-gentiobioside change over time. Its stability and degradation are influenced by factors such as temperature and pH. Studies have shown that quercetin 3-gentiobioside remains stable under optimal conditions but may degrade over time under harsh conditions . Long-term effects on cellular function have been observed, including sustained inhibition of aldose reductase and reduced formation of AGEs .

Dosage Effects in Animal Models

The effects of quercetin 3-gentiobioside vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use.

Metabolic Pathways

Quercetin 3-gentiobioside is involved in several metabolic pathways. It is metabolized by glycosyltransferases, which attach sugar moieties to the quercetin backbone, enhancing its solubility and stability . It also interacts with enzymes involved in the polyol pathway, inhibiting aldose reductase and reducing the formation of AGEs . These interactions affect metabolic flux and metabolite levels, contributing to its biological activity.

Transport and Distribution

Quercetin 3-gentiobioside is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular function . Its localization and accumulation are influenced by factors such as glycosylation and cellular transport mechanisms.

Subcellular Localization

The subcellular localization of quercetin 3-gentiobioside plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its glycosylation enhances its solubility and stability, allowing it to accumulate in the mitochondria and modulate mitochondrial function . These localization mechanisms are essential for its biological activity and therapeutic potential.

准备方法

合成路线和反应条件: 槲皮素3-龙胆二糖苷可以通过利用工程改造的大肠杆菌菌株进行生物转化来合成。这些菌株含有尿苷二磷酸依赖性糖基转移酶和核苷酸糖生物合成基因。该过程涉及将槲皮素添加到培养基中,然后优化诱导温度、细胞密度和反应温度。 这种方法已经实现了约49%的转化效率,产生了约46.2 mg/L的槲皮素3-龙胆二糖苷 .

工业生产方法: 槲皮素3-龙胆二糖苷的工业生产通常采用微生物发酵技术。在受控条件下,利用工程改造的微生物菌株将槲皮素转化为槲皮素3-龙胆二糖苷。 由于其效率更高,可扩展性更强,这种方法比传统的从植物中提取和纯化的方法更受欢迎 .

化学反应分析

反应类型: 槲皮素3-龙胆二糖苷会发生各种化学反应,包括糖基化、氧化和水解。糖基化涉及将糖基团添加到槲皮素分子中,从而提高其溶解度和稳定性。 氧化反应会导致形成不同的槲皮素衍生物,而水解会破坏糖苷键,释放槲皮素和龙胆二糖 .

常用试剂和条件:

糖基化: 尿苷二磷酸依赖性糖基转移酶和核苷酸糖。

氧化: 氧化剂如过氧化氢或分子氧。

水解: 酸性或酶促条件,以断裂糖苷键。

主要产物:

糖基化: 槲皮素3-龙胆二糖苷。

氧化: 各种氧化的槲皮素衍生物。

水解: 槲皮素和龙胆二糖.

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQPMVGJOQVTL-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310649 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-83-6, 117-39-5 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin 3-O-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Quercetin 3-gentiobioside as a potential Aromatase Inhibitor?

A1: While the provided research focuses on the computational analysis of Quercetin 3-gentiobioside, it suggests that this compound exhibits strong binding affinity to the aromatase enzyme (PDB: 3EQM) []. This binding interaction, similar to existing drugs like Letrozole, is predicted to inhibit the enzyme's activity. Aromatase is crucial for the biosynthesis of estrogen, specifically by converting androgens into estrone and estradiol []. Therefore, inhibiting aromatase can lower estrogen levels, which is a key therapeutic strategy for estrogen receptor-positive breast cancer treatment [].

Q2: What is the significance of Quercetin 3-gentiobioside being identified in Okra (Abelmoschus esculentus)?

A2: The identification of Quercetin 3-gentiobioside in Okra is significant due to the plant's history as a flavonoid-rich food source []. This suggests a potential dietary source of this compound, which could have implications for its bioavailability and potential health benefits. Further research is needed to understand the concentration of Quercetin 3-gentiobioside in various Okra cultivars and its bioavailability when consumed.

Q3: What computational methods were used to evaluate Quercetin 3-gentiobioside as a potential aromatase inhibitor?

A3: The researchers utilized a combination of computational chemistry techniques to assess the potential of Quercetin 3-gentiobioside. Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity and interactions with the aromatase enzyme []. Further analysis of the docked complex was conducted using Discovery Studio Visualizer to understand the specific interactions at the molecular level []. To assess the stability of the Quercetin 3-gentiobioside-aromatase complex, molecular dynamics simulations were carried out using the GROMACS package []. These simulations provided insights into the complex's dynamic behavior over time, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond count, and solvent-accessible surface area (SASA) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。